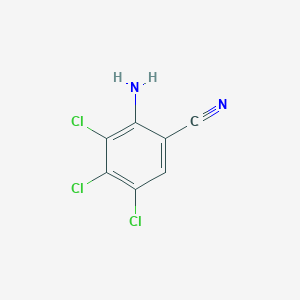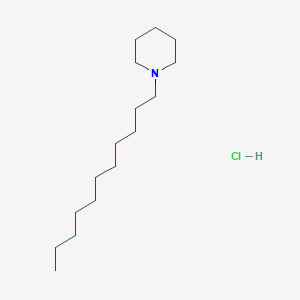
1-Undecylpiperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Undecylpiperidine;hydrochloride is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by the presence of an undecyl group attached to the piperidine ring, forming a hydrochloride salt. It is widely used in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Undecylpiperidine;hydrochloride can be synthesized through several methods. One common approach involves the alkylation of piperidine with 1-bromoundecane in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting 1-undecylpiperidine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 1-Undecylpiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of 1-undecylpiperidine.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Undecylpiperidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-undecylpiperidine;hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The undecyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. This property is crucial for its biological activity and therapeutic potential.
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Pyridine: An aromatic six-membered ring with one nitrogen atom.
Uniqueness: 1-Undecylpiperidine;hydrochloride is unique due to the presence of the long undecyl chain, which imparts distinct physicochemical properties. This structural feature differentiates it from other piperidine derivatives and enhances its applicability in various fields.
Properties
CAS No. |
89632-28-0 |
|---|---|
Molecular Formula |
C16H34ClN |
Molecular Weight |
275.9 g/mol |
IUPAC Name |
1-undecylpiperidine;hydrochloride |
InChI |
InChI=1S/C16H33N.ClH/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17;/h2-16H2,1H3;1H |
InChI Key |
MUKQZQHHLIUAIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCN1CCCCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride](/img/structure/B14375292.png)
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14375295.png)
![[Di(methanesulfonyl)methanesulfonyl]ethane](/img/structure/B14375298.png)
![Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane](/img/structure/B14375302.png)
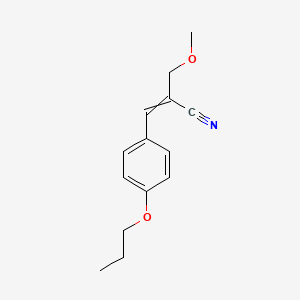


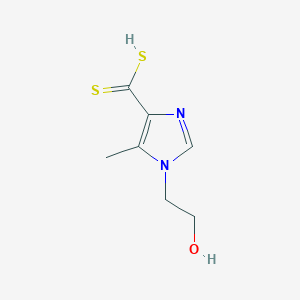

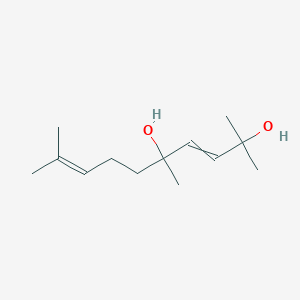
![but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14375319.png)

![1-Butoxybenzo[e]pyrene](/img/structure/B14375331.png)
